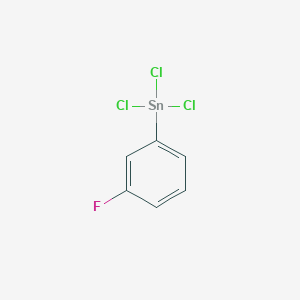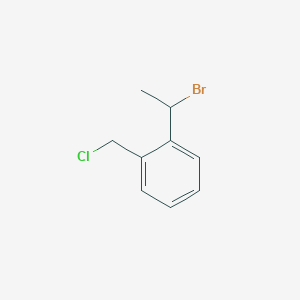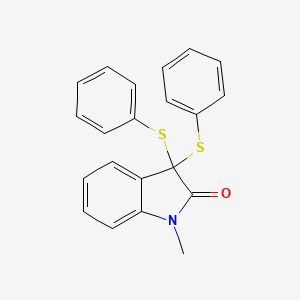
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dihydroindolone core substituted with methyl and phenylsulfanyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methylindole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. This reaction proceeds through nucleophilic substitution, forming the desired product under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group to form alcohol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, phenylsulfanyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3,3-bis(phenylsulfanyl)piperidin-2-one
- 1-Methyl-3,3-bis(phenylsulfanyl)tetrahydroquinoline-2-one
Uniqueness
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its dihydroindolone core, which imparts distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
63955-65-7 |
|---|---|
Molekularformel |
C21H17NOS2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
1-methyl-3,3-bis(phenylsulfanyl)indol-2-one |
InChI |
InChI=1S/C21H17NOS2/c1-22-19-15-9-8-14-18(19)21(20(22)23,24-16-10-4-2-5-11-16)25-17-12-6-3-7-13-17/h2-15H,1H3 |
InChI-Schlüssel |
JNXMKZRTXGSYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C1=O)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


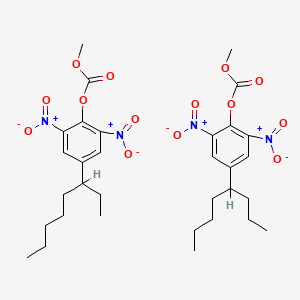
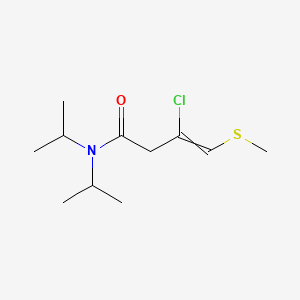
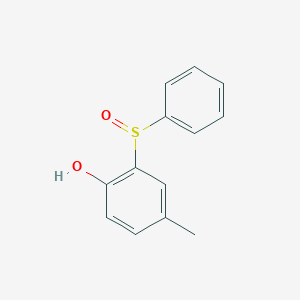
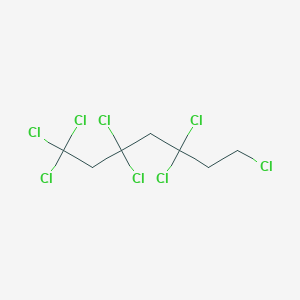
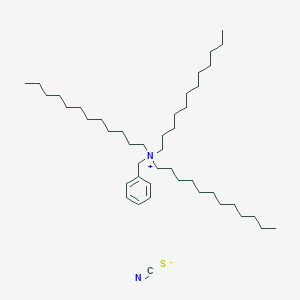
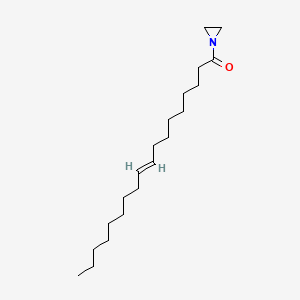
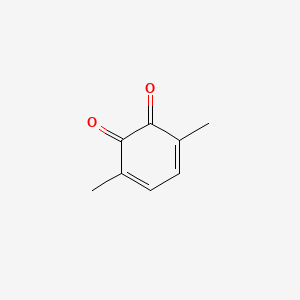
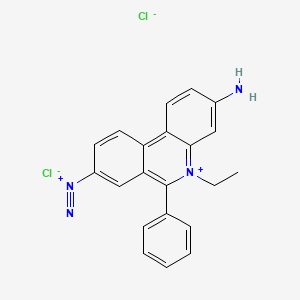
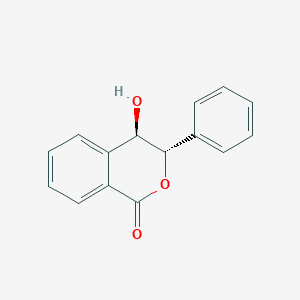
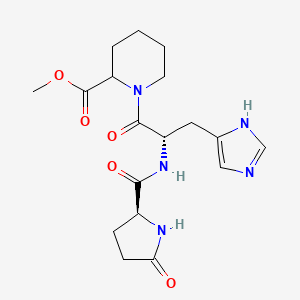
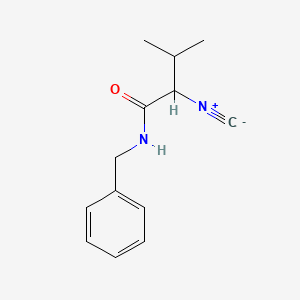
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
